Boc-d-cys(trt)-oh
Overview
Description
Boc-D-Cys(Trt)-OH, also known as N-α-t.-Boc-S-trityl-D-cysteine, is a chemical compound with the molecular formula C27H29NO4S . It has a molecular weight of 463.59 g/mol . This compound is used as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . It is a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo are facilitated by increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .
Molecular Structure Analysis
Boc-D-Cys(Trt)-OH contains a total of 64 bonds, including 35 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .
Chemical Reactions Analysis
Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . The compound is used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The compound has been used for the derivatization of amino acids, and a reversed-phase HPLC method has been developed for the determination of the Asp, Ser, and Ala enantiomers .
Physical And Chemical Properties Analysis
Boc-D-Cys(Trt)-OH is a white to slight yellow to beige powder . It has an optical rotation of -29.0 - -24.0 ° at a concentration of 1 in ethanol . The compound is clearly soluble in 2 ml DMF at a concentration of 1 mmole .
Scientific Research Applications
Synthesis of N-Methylated Derivatives : Boc-Cys(Trt)-OH is used as a precursor for the synthesis of protected N-methyl cysteines, which are further derivatized to obtain a variety of S-protected derivatives. This method allows for the easy replacement of the N(alpha)-amino protecting group of the NMe- S-protected Cys (Marcucci et al., 2008).
Cyclic Peptide Disulfides Synthesis : Boc-Cys(Trt) is used in the synthesis of cyclic peptide disulfides H-Cys-(Gly)n-Cys-OH (n = 0-4), derived from peptide derivatives [Boc-Cys(Trt)(Gly)-n-Cys(Trt)-OBut], and the determination of their acid ionization constants (Horvat et al., 2009).
Solid-Phase Synthesis of Octreotide Analogs : Boc-Cys(Trt) plays a role in the solid-phase synthesis of octreotide, a therapeutic and imaging agent for somatostatin-positive tumors (Edwards et al., 1994).
Chemoselective Peptide Ligation : Boc-protected isocysteine, including Boc/Trt-protected isocysteine, enables the chemoselective ligation of unprotected peptide fragments in water, demonstrating the versatility of Boc-Cys(Trt) in peptide synthesis (Dose & Seitz, 2004).
Preparation of Peptidyl Thioester Intermediates : Boc-Cys(Trt)-OH is used in the preparation of protected peptidyl thioester intermediates for native chemical ligation, highlighting its importance in the synthesis of small proteins and semisynthesis of larger ones (Gross et al., 2005).
Protection and Activation of Thiol Function : Boc-Cys(Trt)-OH is utilized for the protection and activation of the thiol function of cysteine, crucial in peptide chemistry (Matsueda et al., 1981).
Synthesis of Fluorophore for FMDV Detection : A Boc-AL(Boc)Q(Trt)-AMC fluorophore, incorporating Boc-Cys(Trt), was developed for detecting 3C Protease produced by Foot and Mouth Disease Virus (FMDV) (Malik et al., 2020).
Postsynthetic Modification of Peptides : Boc-Cys(Trt)-OH aids in the postsynthetic modification of unprotected peptides through S-tritylation, showcasing its utility in peptide nucleophilic functionalization (Mochizuki et al., 2014).
Safety And Hazards
Boc-D-Cys(Trt)-OH is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .
Future Directions
The future directions of Boc-D-Cys(Trt)-OH are likely to be in the field of peptide and protein synthesis, given its role as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOWOURWBDELG-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-cys(trt)-oh |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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